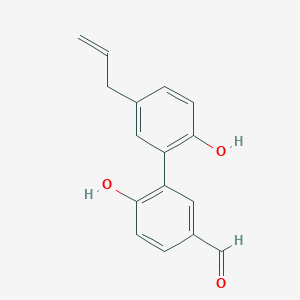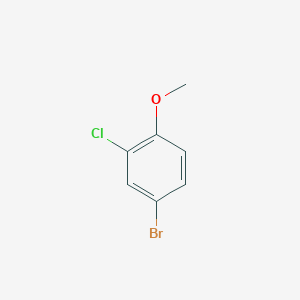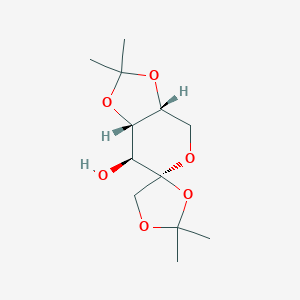
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose
Overview
Description
Molecular Structure Analysis
The molecular structure of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose is characterized by a five-membered ring structure composed of two oxygen atoms and four carbon atoms. More detailed structural information could not be found in the available resources.Chemical Reactions Analysis
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose is used as a reagent in the synthesis of antibacterial/antifungal monosaccharide esters . It’s also used in the synthesis of antihyperlipidemic novel compounds involving glycosyl fructose derivatives .Physical And Chemical Properties Analysis
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose has a melting point of 116-117 °C and a predicted boiling point of 379.0±42.0 °C . It has a predicted density of 1.28±0.1 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is solid in form and light brown in color .Scientific Research Applications
Catalysis and Chemical Reactions
This compound is used in the synthesis of antibacterial/antifungal monosaccharide esters . It’s also used in the synthesis of antihyperlipidemic novel compounds involving glycosyl fructose derivatives . The chemical reactivity of this compound is defined by its functional groups and molecular structure.
Stereochemistry and Polymer Science
The compound is valuable for its stereochemistry and potential applications in polymer science . The preparation of the isopropylidene group is one of the earliest convenient methods for protection of vicinal hydroxyl groups in carbohydrate chemistry .
Chiral Auxiliaries in Organic Synthesis
This compound is used as chiral auxiliaries in Michael and Aldol addition reactions . These sugar derivatives are widely used in the development of chiral auxiliaries .
Biological Activities and Therapeutical Properties
These sugar derivatives are widely used in compounds with desirable biological activities and therapeutical properties .
Protection of Functional Groups
The preparation of the isopropylidene group is one of the earliest convenient methods for protection of vicinal hydroxyl groups in carbohydrate chemistry .
Ruthenium-Catalyzed Oxidation
This compound is used in selective ruthenium-catalyzed oxidation .
Safety and Hazards
Mechanism of Action
Target of Action
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose, also known as 1,2:4,5-bis-O-(1-Methylethylidene)-beta-D-Fructopyranose, is primarily used as a reagent in the synthesis of various compounds . Its primary targets are the molecules it interacts with during these synthesis processes.
Mode of Action
This compound acts as an organocatalyst, facilitating the epoxidation of trans alkenes and certain cis alkenes . It interacts with these targets, causing changes in their molecular structure that result in the formation of new compounds .
Biochemical Pathways
The exact biochemical pathways affected by 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose depend on the specific synthesis process in which it is used. It is known to be involved in the synthesis of antibacterial/antifungal monosaccharide esters and antihyperlipidemic novel compounds involving glycosyl fructose derivatives . These processes likely involve complex biochemical pathways that result in the formation of these bioactive compounds.
Result of Action
The result of the action of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose is the formation of new compounds, such as antibacterial/antifungal monosaccharide esters and antihyperlipidemic novel compounds . These compounds can have various molecular and cellular effects, depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose can be influenced by various environmental factors These may include the specific conditions under which the synthesis processes are carried out, such as temperature, pH, and the presence of other reagents.
properties
IUPAC Name |
(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHXOQDPQIQPKT-XBWDGYHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(O1)C(C3C(CO2)OC(O3)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@]2(O1)[C@H]([C@H]3[C@@H](CO2)OC(O3)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3a'R,4S,7'S,7a'S)-2,2,2',2'-tetramethyltetrahydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the ruthenium-catalyzed oxidation of 1,2:4,5-di-O-isopropylidene-beta-D-fructopyranose?
A1: The ruthenium-catalyzed oxidation of 1,2:4,5-di-O-isopropylidene-beta-D-fructopyranose (1) provides a highly efficient and selective method to synthesize 1,2:4,5-di-O-isopropylidene-beta-D-erythro-2,3-hexadiulo-2,6-pyranose (2). [] Compound 2 serves as an important asymmetric epoxidation catalyst. [] This reaction utilizes sodium hypochlorite (NaOCl), a readily available and inexpensive oxidant, under biphasic conditions (MTBE/water) with an alkaline buffer (pH 9.5), contributing to its practicality and potential for broader application in organic synthesis. []
Q2: What other applications does this catalytic oxidation method have?
A2: The research demonstrates that this ruthenium-catalyzed oxidation protocol, using NaOCl under biphasic conditions, is not limited to 1,2:4,5-di-O-isopropylidene-beta-D-fructopyranose. [] It can also be successfully applied to selectively oxidize other secondary alcohols to their corresponding ketones. [] This highlights the versatility of the method and its potential use in the synthesis of various other valuable compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



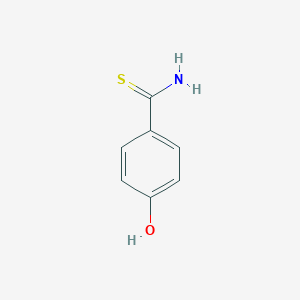
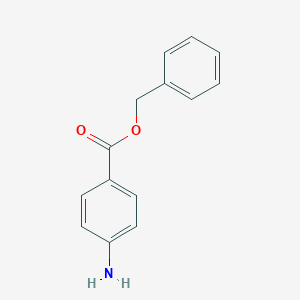
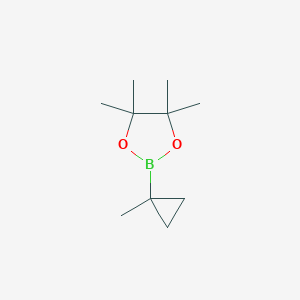


![N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B41788.png)



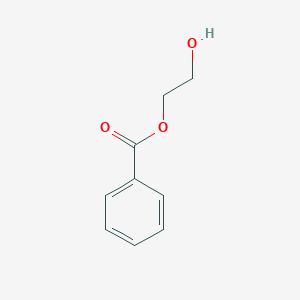
![Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B41799.png)
